6-Bromo-2,3-dihydro-1,3-benzothiazin-4-one
Description
Properties
IUPAC Name |
6-bromo-2,3-dihydro-1,3-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNOS/c9-5-1-2-7-6(3-5)8(11)10-4-12-7/h1-3H,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDSPHNEIBDGOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=O)C2=C(S1)C=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Bromo 2,3 Dihydro 1,3 Benzothiazin 4 One and Analogues
Established Synthetic Routes to the 1,3-Benzothiazin-4-one Core
The construction of the fundamental 1,3-benzothiazin-4-one ring system can be achieved through several strategic approaches, each offering distinct advantages in terms of precursor availability, reaction conditions, and achievable molecular diversity.
Cyclocondensation Reactions in Benzothiazinone Synthesis
Cyclocondensation reactions represent a foundational and widely employed method for the synthesis of 1,3-benzothiazin-4-ones. These reactions typically involve the formation of the heterocyclic ring in a single step from two or more precursors. A common strategy involves the reaction of a substituted 2-mercaptobenzoic acid with an imine or its precursors, such as an aldehyde and an amine.
One prominent example of this approach is the condensation of thiosalicylic acid with Schiff bases, which are pre-formed by the reaction of aromatic amines and aldehydes. The thiol group of the thiosalicylic acid attacks the imine carbon, leading to an intermediate that subsequently cyclizes to form the 2,3-dihydro-1,3-benzothiazin-4-one ring. nih.gov This method is versatile, allowing for the introduction of a wide range of substituents at the 2- and 3-positions of the benzothiazinone core, depending on the choice of the aldehyde and amine used to generate the Schiff base.
Another variation of the cyclocondensation approach involves the reaction of α-aminothiophenol with α-halocarbonyl compounds, which proceeds via an initial S-alkylation followed by an intramolecular cyclization to yield the benzothiazine framework.
Copper-Catalyzed Carbon-Sulfur and Carbon-Nitrogen Coupling Strategies
Modern synthetic organic chemistry has increasingly relied on transition-metal catalysis to forge challenging chemical bonds. In the context of benzothiazinone synthesis, copper-catalyzed coupling reactions have emerged as a powerful tool for the construction of the critical carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds that define the heterocyclic core.
These strategies often employ ortho-halo-substituted benzoic acid derivatives as starting materials. For instance, a copper(I)-catalyzed three-component reaction of 2-iodobenzamides, elemental sulfur (S₈), and dichloromethane (B109758) has been reported for the synthesis of 2,3-dihydrobenzothiazin-4-ones. researchgate.net This process involves a cascade of thiolation and annulation steps to furnish the desired heterocyclic system. researchgate.net Such copper-catalyzed methods offer the advantage of utilizing readily available starting materials and often proceed with good functional group tolerance.
One-Pot Synthetic Approaches to Dihydrobenzothiazinones
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot methodologies have been developed for the synthesis of dihydrobenzothiazinones.
A notable example involves a three-component reaction between an amine, an aldehyde, and thiosalicylic acid. In this process, the amine and aldehyde first react in situ to form a Schiff base, which then undergoes a cyclocondensation reaction with thiosalicylic acid to yield the 2,3-disubstituted-2,3-dihydro-1,3-benzothiazin-4-one. This approach streamlines the synthesis by avoiding the separate preparation and purification of the intermediate imine.
Synthesis from Benzoyl Thiocarbamates and Related Precursors
The use of benzoyl thiocarbamates and related thiourea (B124793) derivatives provides an alternative and efficient pathway to the 1,3-benzothiazin-4-one core. In a key synthetic strategy, substituted 2-chlorobenzoyl chlorides are reacted with a thiocyanate (B1210189) salt to form an intermediate acylisothiocyanate. This reactive intermediate is then treated with a secondary amine to generate a thiourea derivative, which subsequently undergoes an intramolecular cyclization via nucleophilic substitution to form the benzothiazinone ring. nih.gov
This pathway is particularly valuable for the synthesis of 2-amino-substituted benzothiazinones and has been successfully applied to the preparation of a variety of analogues. nih.gov
Regioselective Bromination Strategies for Benzothiazinone Frameworks
The introduction of a bromine atom at a specific position on the benzothiazinone scaffold is crucial for modulating the compound's physicochemical and biological properties. The synthesis of 6-Bromo-2,3-dihydro-1,3-benzothiazin-4-one can be approached either by direct bromination of the pre-formed heterocyclic ring or by utilizing a brominated precursor in the cyclization step.
Direct Bromination Approaches
The direct bromination of the 2,3-dihydro-1,3-benzothiazin-4-one ring system presents a challenge in achieving high regioselectivity. The outcome of electrophilic aromatic substitution reactions is governed by the directing effects of the substituents on the benzene (B151609) ring. In the case of the benzothiazinone core, the amide and thioether moieties exert competing electronic effects, which can lead to a mixture of brominated isomers.
An alternative to direct bromination is the synthesis from a pre-brominated starting material. For instance, the synthesis of 6-bromo-2-phenyl-1,3,4-benzoxazinone has been achieved starting from 5-bromoanthranilic acid. rjpbcs.com A similar strategy could be envisioned for the target compound, where a suitably substituted 5-bromo-2-mercaptobenzoic acid or a related precursor is utilized in one of the cyclization strategies described in section 2.1. This approach offers unambiguous control over the position of the bromine substituent.
Below is a table summarizing the synthetic approaches for the 1,3-benzothiazin-4-one core:
| Synthetic Methodology | Key Precursors | Brief Description | Advantages | Reference |
| Cyclocondensation | 2-Mercaptobenzoic acid, Imines/Aldehydes & Amines | Formation of the heterocyclic ring in a single step from multiple components. | Versatility in introducing substituents. | nih.gov |
| Copper-Catalyzed Coupling | 2-Iodobenzamides, Elemental Sulfur | Cascade thiolation and annulation process to form the C-S and C-N bonds. | Good functional group tolerance. | researchgate.net |
| One-Pot Synthesis | Amine, Aldehyde, Thiosalicylic acid | In situ formation of an intermediate followed by cyclization without isolation. | High efficiency and operational simplicity. | |
| From Benzoyl Thiocarbamates | 2-Chlorobenzoyl chlorides, Thiocyanate, Amines | Formation of a thiourea intermediate followed by intramolecular cyclization. | Effective for 2-amino-substituted analogues. | nih.gov |
Synthesis via Brominated Precursors
The most direct and common strategy for synthesizing this compound involves the use of precursors that already contain a bromine atom at the desired position on the benzene ring. This approach ensures high regioselectivity, as the position of the halogen is predetermined before the cyclization step that forms the thiazine (B8601807) ring.
One primary method starts with a substituted 2-mercaptobenzoic acid (thiosalicylic acid). For the target compound, 5-bromo-2-mercaptobenzoic acid serves as the key starting material. This brominated precursor can be reacted with an amine and an aldehyde in a multicomponent reaction to construct the 2,3-dihydro-1,3-benzothiazin-4-one ring system. nih.gov
Alternatively, synthetic routes for halogenated 1,3-benzothiazin-4-ones have been developed starting from halogenated benzoyl chlorides. For instance, a related compound, 7-Bromo-5-fluoro-2-(4-ethoxycarbonylpiperazine-1-yl)-1,3-benzothiazin-4-one, was synthesized from 4-bromo-2,6-difluorobenzoyl chloride. nih.gov This precursor is first reacted with ammonium (B1175870) thiocyanate to form an acylisothiocyanate intermediate. Subsequent reaction with an appropriate amine (in this case, ethyl piperazine-1-carboxylate) leads to a thiourea derivative, which then undergoes intramolecular cyclization via nucleophilic aromatic substitution to yield the final benzothiazinone scaffold. nih.govnih.gov This pathway demonstrates the utility of brominated acyl chlorides in constructing the desired heterocyclic system.
The following table summarizes a representative synthesis using a brominated precursor:
| Precursor | Reagents | Intermediate | Product | Reference |
| 4-Bromo-2,6-difluorobenzoyl chloride | 1. Ammonium thiocyanate2. Ethyl piperazine-1-carboxylate | N-(4-bromo-2,6-difluorobenzoyl)-N'-(ethyl piperazine-1-carboxylate)thiourea | 7-Bromo-5-fluoro-2-(4-ethoxycarbonylpiperazin-1-yl)-1,3-benzothiazin-4-one | nih.gov |
| 5-Bromoanthranilic acid | Benzoyl chloride | 6-Bromo-2-phenyl-1,3,4-benzoxazinone | Used for quinazolinone synthesis, but demonstrates use of brominated anthranilic acid | rjpbcs.com |
Table 1: Examples of Brominated Precursors in Heterocyclic Synthesis
Control of Bromine Substitution Pattern at the C6 Position
Achieving the specific 6-bromo substitution pattern on the 2,3-dihydro-1,3-benzothiazin-4-one scaffold is critically dependent on the choice of the initial precursor. The regioselectivity of the synthesis is not typically controlled during the cyclization step but is instead dictated by the isomeric purity of the starting material.
To synthesize the 6-bromo isomer, one must begin with a benzene derivative that has the necessary functional groups (e.g., a carboxylic acid and a thiol or amino group) in an ortho relationship, and a bromine atom para to one of these groups. For example, the synthesis would require a precursor like 5-bromo-2-mercaptobenzoic acid or a derivative of 4-bromo-2-aminobenzoic acid. The bromine at the 5-position of the benzoic acid precursor ultimately becomes the bromine at the 6-position of the resulting benzothiazinone ring system.
The synthesis of specifically substituted precursors, such as 5-bromoanthranilic acid, has been well-documented. rjpbcs.comnih.gov Direct bromination of anthranilic acid can yield this specific isomer, which can then be used as a building block for more complex heterocyclic structures. rjpbcs.com This control over the initial bromination step is paramount for ensuring the final product is the desired 6-bromo isomer. The stability of the C-Br bond under the cyclization conditions ensures that the substitution pattern is maintained throughout the reaction sequence.
Advanced Synthetic Techniques for this compound
Modern synthetic chemistry emphasizes the use of advanced techniques to improve reaction efficiency, reduce environmental impact, and enable safer, more scalable production. The synthesis of this compound can benefit from such approaches.
Green Chemistry Principles in Benzothiazinone Synthesis
Green chemistry principles are increasingly being applied to the synthesis of pharmacologically relevant heterocycles like benzothiazinones. The goal is to minimize waste, avoid hazardous substances, and improve energy efficiency.
Key green chemistry approaches applicable to benzothiazinone synthesis include:
Use of Environmentally Benign Solvents: Traditional syntheses often use volatile and toxic organic solvents. Green alternatives involve using safer solvents like ethanol (B145695) or even water. mdpi.comeaspublisher.com
Catalysis: The use of reusable heterogeneous catalysts can reduce waste and simplify product purification compared to stoichiometric reagents. mdpi.com
Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields for the synthesis of related heterocyclic structures like benzothiazoles and benzothiazines. ias.ac.inglobalresearchonline.net This technique uses microwave irradiation to heat the reaction mixture rapidly and uniformly. ijpbs.comscielo.br Similarly, ultrasound-assisted synthesis provides an alternative energy source that can enhance reaction rates and yields, often under milder conditions. nih.govmdpi.commdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Multicomponent reactions, which are often used to synthesize the benzothiazinone core, are inherently atom-economical. nih.gov
Avoidance of Toxic Reagents: Research has focused on developing synthetic pathways that avoid highly toxic and flammable reagents like carbon disulfide, which has been used in some traditional routes to benzothiazinones. nih.gov A newer pathway utilizing thiourea derivatives provides a safer alternative for forming the thiazinone ring system. nih.gov
The following table highlights the comparison between conventional and green synthetic techniques.
| Technique | Advantages | Application to Benzothiazinone Synthesis | References |
| Microwave Irradiation | Reduced reaction times, improved yields, higher purity | Rapid formation of the heterocyclic ring, applicable to cyclocondensation steps. | ias.ac.in, globalresearchonline.net |
| Ultrasonic Irradiation | Enhanced reaction rates, milder conditions, shorter times | Can be used to accelerate condensation and cyclization reactions. | nih.gov, mdpi.com |
| Use of Green Solvents | Reduced environmental impact, improved safety | Using solvents like ethanol or water for condensation steps. | mdpi.com, easpublisher.com |
| Alternative Reagents | Avoidance of toxic and hazardous chemicals | Replacing reagents like carbon disulfide with safer thiourea derivatives. | nih.gov |
Table 2: Green Chemistry Techniques in Heterocyclic Synthesis
Flow Chemistry Applications in Benzothiazinone Production
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, particularly for industrial-scale production. mdpi.com These benefits include enhanced safety, better heat and mass transfer, improved reproducibility, and straightforward scalability. youtube.com
While the direct application of flow chemistry to the synthesis of this compound is not extensively documented, the synthesis of related structures like 1,4-benzothiazines has been successfully demonstrated in continuous-flow systems. researchgate.net The principles are readily transferable. A multistep synthesis can be designed where reagents are pumped and mixed in-line, passed through heated or cooled reactor coils to control reaction time and temperature precisely, and the product is collected continuously. researchgate.net
Key advantages for benzothiazinone production include:
Enhanced Safety: Handling potentially hazardous intermediates or exothermic reactions is safer in a small-volume flow reactor.
Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to higher yields and fewer byproducts.
Scalability: Increasing production volume is achieved by running the system for a longer duration or by "scaling out" (running multiple systems in parallel), avoiding the complex challenges of scaling up batch reactors.
A hypothetical flow setup for the synthesis could involve pumping a solution of a brominated precursor (e.g., 5-bromo-2-mercaptobenzoic acid derivative) and other reactants through a mixing unit and then into a heated reactor coil to facilitate the cyclization, followed by in-line purification or collection.
Chemical Reactivity and Derivatization of 6 Bromo 2,3 Dihydro 1,3 Benzothiazin 4 One
Reactivity of the 1,3-Benzothiazin-4-one Heterocyclic System
The 1,3-benzothiazin-4-one core is a bicyclic structure containing a thiazine-4-one fused with a benzene (B151609) ring. easpublisher.com The chemical behavior of this system is dictated by the presence of the sulfur atom, the amide functionality within the six-membered ring, and the aromatic benzene ring. These features allow for a range of chemical modifications.
Electrophilic Aromatic Substitution on the Benzene Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying the benzene ring portion of the molecule. youtube.com The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring: the bromo group at C6 and the fused heterocyclic system.
Nucleophilic Reactions at the C2 and C4 Positions
The dihydrothiazinone ring contains two primary electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon at C4 and the carbon atom at C2.
The C4 position is part of a thioester-like functional group, making it a highly reactive electrophilic center. beilstein-journals.org It is susceptible to attack by various nucleophiles. Such reactions can lead to the opening of the heterocyclic ring or other molecular transformations, providing a pathway to structurally diverse compounds. beilstein-journals.orgsemanticscholar.org
The C2 position is also an important site for reactivity. For instance, the synthesis of certain 2-substituted 1,3-benzothiazin-4-ones involves the cyclization of intermediates where the C2 position is attacked intramolecularly, demonstrating its susceptibility to nucleophiles. nih.gov The nature of the substituent at the N3 position can significantly influence the reactivity at both C2 and C4.
Transformations Involving the Sulfur Atom (e.g., Oxidation to Sulfoxides/Sulfones)
The divalent sulfur atom in the thiazine (B8601807) ring is readily oxidized to higher oxidation states, namely sulfoxide (B87167) (S=O) and sulfone (SO₂). This transformation significantly alters the molecule's electronic properties and three-dimensional shape. nih.govacs.org A common method for this oxidation involves treating the 1,3-benzothiazin-4-one derivative with 30% hydrogen peroxide in glacial acetic acid. researchgate.net
Studies on related 1,3-benzothiazin-4-ones, such as the antitubercular agent BTZ043, have shown that the sulfur can be oxidized to the corresponding sulfoxide and sulfone. nih.govresearchgate.net These oxidation products can exhibit different biological activities compared to the parent sulfide. nih.govresearchgate.net The oxidation to a sulfoxide introduces a chiral center at the sulfur atom, while further oxidation to the sulfone results in an achiral structure. Computation and NMR studies reveal that upon oxidation, the bicyclic core of the molecule can lose its planarity, with the thiazine ring adopting a puckered conformation. acs.org
Below is a table summarizing typical conditions for the oxidation of the sulfur atom in benzothiazinone systems.
| Starting Material | Oxidizing Agent | Solvent | Conditions | Product | Reference |
| 1,3-Benzothiazin-4-one derivative | 30% Hydrogen Peroxide | Glacial Acetic Acid | Room Temperature to Reflux | 1,3-Benzothiazin-4-one-1,1-dioxide (Sulfone) | researchgate.net |
| BTZ043 derivative | m-CPBA | Dichloromethane (B109758) | Not specified | BTZ043-Sulfoxide | researchgate.net |
| BTZ043-Sulfoxide | m-CPBA | Dichloromethane | Not specified | BTZ043-Sulfone | researchgate.net |
Ring Contraction Phenomena and Rearrangement Studies
Heterocyclic systems like benzothiazines can undergo rearrangement reactions, including ring contractions, under specific conditions to form more stable five-membered ring systems. For the related 1,4-benzothiazine scaffold, it is known that the six-membered thiazine ring can contract to a five-membered 1,3-benzothiazole ring. beilstein-journals.org This transformation can be induced by nucleophiles, oxidizing agents, or ultraviolet irradiation. beilstein-journals.orgsemanticscholar.org
The mechanism for nucleophile-induced ring contraction in a pyrrolo[2,1-c] beilstein-journals.orgnih.govbenzothiazine system involves the initial attack of the nucleophile on the electrophilic C4 carbonyl carbon. semanticscholar.org This leads to the cleavage of the S–C4 bond, forming a transient thiol intermediate. semanticscholar.org Subsequent intramolecular cyclization via attack of the newly formed thiol group onto another electrophilic site in the molecule results in the formation of the thermodynamically stable five-membered ring. semanticscholar.org While this has been demonstrated for 1,4-benzothiazines, similar rearrangement pathways could be explored for the 1,3-benzothiazin-4-one system.
Transformations Involving the Bromo Substituent at C6
The bromine atom at the C6 position is a key functional handle that allows for extensive derivatization of the benzene ring portion of the molecule.
Palladium-Catalyzed Cross-Coupling Reactions
The C6-Br bond provides a reactive site for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions enable the introduction of a wide array of substituents onto the aromatic ring, significantly expanding the chemical diversity of the 6-bromo-2,3-dihydro-1,3-benzothiazin-4-one scaffold.
Common examples of such reactions include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl or vinyl groups. researchgate.net
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups. beilstein-journals.org
Heck Coupling: Reaction with alkenes to form substituted alkenes.
Stille Coupling: Reaction involving organostannanes (organotin compounds) to create C-C bonds.
Negishi Coupling: Cross-coupling reaction utilizing organozinc compounds. youtube.com
These reactions typically proceed via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the catalyst. youtube.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. researchgate.net
The table below outlines generalized conditions for common palladium-catalyzed cross-coupling reactions performed on aryl bromides.
| Reaction Name | Coupling Partner | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent |
| Suzuki-Miyaura | Organoboron compound | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, SPhos | Na₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, CuI (co-catalyst) | Toluene, THF |
| Heck | Alkene | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
| Stille | Organostannane | Pd(PPh₃)₄ | PPh₃ | (None required) | Toluene, THF |
| Negishi | Organozinc compound | Pd(PPh₃)₄, PdCl₂(dppf) | PPh₃, dppf | (None required) | THF, DMF |
Nucleophilic Aromatic Substitution with the Bromo Group
The bromine atom at the C6 position of the benzothiazinone ring is a key functional group for derivatization through substitution reactions. While classic nucleophilic aromatic substitution (SNAr) is a possibility, it typically requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In the this compound scaffold, the carbonyl and thioether moieties provide some electron-withdrawing character, but modern transition-metal-catalyzed cross-coupling reactions have become the predominant methods for achieving formal substitution of the aryl bromide. These reactions offer milder conditions, broader substrate scope, and greater functional group tolerance.
Two of the most powerful and widely used methods for forming new carbon-carbon and carbon-nitrogen bonds at an aryl halide position are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond by coupling the aryl bromide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.gov This method is exceptionally versatile for introducing a wide variety of aryl, heteroaryl, alkyl, or alkenyl groups in place of the bromine atom. nih.gov The general applicability of this reaction makes it a powerful tool for creating derivatives of the benzothiazinone core with diverse substituents at the C6 position.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of a C-N bond between an aryl halide and an amine. wikipedia.orgnih.gov This reaction is highly effective for coupling a broad range of primary and secondary amines, including anilines and various heterocyclic amines, to the aromatic ring. wikipedia.orgnih.gov The development of specialized phosphine (B1218219) ligands has been crucial to the broad success and high efficiency of this transformation, allowing for the synthesis of 6-amino-substituted benzothiazinone derivatives. beilstein-journals.org
| Reaction Type | Reactants | Typical Catalyst/Reagents | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl Bromide + R-B(OH)₂ | Pd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., XPhos), Base (e.g., K₂CO₃) | Aryl-R (C-C) |
| Buchwald-Hartwig Amination | Aryl Bromide + R¹R²NH | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | Aryl-NR¹R² (C-N) |
Reductive Debromination Studies
In synthetic campaigns, it is sometimes necessary to remove a halogen that was installed to direct the regioselectivity of other reactions or to simply access the unsubstituted parent scaffold. Reductive dehalogenation provides a method to replace the C-Br bond with a C-H bond.
Catalytic hydrogenation is a common and effective method for the reductive dehalogenation of aryl bromides. organic-chemistry.orgcolab.ws This reaction is typically carried out using a palladium catalyst, such as 10% palladium on carbon (Pd/C), under a hydrogen gas atmosphere in a suitable solvent like ethanol (B145695) or ethyl acetate. organic-chemistry.org The process is generally clean and efficient.
Key findings from studies on analogous compounds show:
Selectivity: Aryl bromides are reduced more readily than aryl chlorides under these conditions, allowing for selective debromination if both are present in a molecule. organic-chemistry.org
Functional Group Tolerance: The reaction can be performed under neutral conditions, which allows for the selective reduction of the bromo group in the presence of other reducible functional groups like nitro, cyano, or carbonyl moieties. organic-chemistry.orgcolab.ws
Applying this methodology to this compound would yield the parent compound, 2,3-dihydro-1,3-benzothiazin-4-one, providing an entry point to a different set of derivatives.
| Reaction | Substrate | Typical Reagents | Product |
|---|---|---|---|
| Reductive Debromination | This compound | H₂, Pd/C, Solvent (e.g., Ethanol) | 2,3-dihydro-1,3-benzothiazin-4-one |
Derivatization Strategies for Structural Diversity
Beyond modifying the bromo substituent, the benzothiazinone scaffold offers other positions for derivatization to create structural diversity. The nitrogen atom of the dihydrothiazine ring and the C2-methylene position are primary targets for introducing a variety of functional groups.
N-Alkylation and N-Acylation of the Dihydrothiazine Ring
The nitrogen atom at the N3 position is a secondary amine within a thialactam structure, making it amenable to substitution reactions.
N-Alkylation: The N-H proton can be removed by a suitable base (e.g., sodium hydride, potassium carbonate) to generate a nucleophilic amide anion. This anion can then react with various electrophilic alkylating agents, such as alkyl halides (e.g., methyl iodide, ethyl bromide) or tosylates, to yield N-substituted derivatives. researchgate.netnih.gov Studies on related 1,3-benzothiazin-4-one systems have shown that alkylation occurs regioselectively at the N3 position. researchgate.net This reaction is a straightforward way to introduce small alkyl chains or more complex side chains containing other functional groups.
N-Acylation: In a similar fashion, the N3-anion can react with acylating agents like acyl chlorides or anhydrides to form N-acyl derivatives. This introduces an imide functional group into the structure, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. This modification can be used to append a wide range of functionalities, including aromatic, heterocyclic, or aliphatic acyl groups.
| Modification | Reagent Class | Example Reagents | Resulting Functional Group |
|---|---|---|---|
| N-Alkylation | Alkyl Halides | Methyl iodide (CH₃I), Benzyl bromide (BnBr) | N-Alkyl Amide |
| N-Acylation | Acyl Chlorides | Acetyl chloride (CH₃COCl), Benzoyl chloride (PhCOCl) | N-Acyl Amide (Imide) |
Modification at the C2 Position
The C2 position of the 2,3-dihydro-1,3-benzothiazin-4-one core is a methylene (B1212753) group (CH₂). Direct functionalization of this position on the pre-formed heterocycle can be challenging. A more common and versatile strategy is to introduce diversity at the C2 position during the synthesis of the benzothiazinone ring itself.
The synthesis of 1,3-benzothiazin-4-ones often involves the condensation of a 2-thiolbenzoic acid derivative with an aldehyde and an amine, or with a pre-formed imine. easpublisher.com By varying the aldehyde component, a wide array of substituents can be installed at the C2 position.
Using Substituted Aldehydes: Employing an aldehyde other than formaldehyde (B43269) (R-CHO where R is not H) in the cyclization step leads to the formation of 2-substituted-2,3-dihydro-1,3-benzothiazin-4-ones.
Using Ketones: If a ketone (R¹R²C=O) is used instead of an aldehyde, 2,2-disubstituted derivatives can be synthesized.
Another potential reaction involving the C2 position is a condensation reaction with the adjacent C4-carbonyl group. For instance, a Knoevenagel condensation or a similar reaction could be envisioned where the C2-protons are activated, though this typically requires stronger activation than is present in this scaffold. srmist.edu.in More advanced synthetic strategies might involve oxidation of the sulfur to a sulfoxide, followed by a Pummerer rearrangement to introduce functionality at C2.
Scaffold Hopping from the Benzothiazinone Core
In drug discovery, scaffold hopping is a widely used strategy to identify novel core structures that retain the key biological activities of a known parent molecule but possess improved properties such as potency, selectivity, or pharmacokinetics. nih.govresearchgate.net This involves replacing the central molecular framework—in this case, the benzothiazinone core—with a structurally different but functionally similar scaffold, a process also known as bioisosteric replacement. nih.govresearchgate.net
The this compound scaffold can be viewed as a holder for pharmacophoric elements in three-dimensional space. By identifying other heterocyclic systems that can present similar substituents in a comparable orientation, new classes of compounds can be designed.
Potential scaffold hops for the benzothiazinone core include:
Benzoxazinones: Replacing the sulfur atom with an oxygen atom.
Quinazolinones: Replacing the sulfur atom with a nitrogen atom (e.g., NR group). nih.gov
Benzothiazoles or Isatins: These represent more significant structural changes but have been explored as potential bioisosteres for related heterocyclic systems in the search for new bioactive agents. nih.gov
This strategy allows medicinal chemists to escape the patent space of existing compounds and to discover new chemotypes with potentially superior drug-like properties.
| Original Scaffold | Potential Bioisosteric Scaffold | Key Structural Change |
|---|---|---|
| 1,3-Benzothiazin-4-one | 1,3-Benzoxazin-4-one | Sulfur (S) → Oxygen (O) |
| 1,3-Benzothiazin-4-one | Quinazolin-4-one | Sulfur (S) → Nitrogen (NR) |
| 1,3-Benzothiazin-4-one | Benzothiazole (B30560) | Ring structure modification |
Physical and Chemical Properties
While a comprehensive, experimentally determined dataset for 6-Bromo-2,3-dihydro-1,3-benzothiazin-4-one is not available, some properties can be predicted based on its structure and data from related compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆BrNOS |
| Molecular Weight | 244.11 g/mol |
| Appearance | Expected to be a solid |
| Melting Point | Not available |
| Solubility | Likely soluble in organic solvents like DMSO and DMF |
| XLogP3 | ~2.3 (Predicted for a similar isomer) nih.gov |
Computational and Theoretical Studies on 6 Bromo 2,3 Dihydro 1,3 Benzothiazin 4 One
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the properties of medium-sized organic molecules like 6-Bromo-2,3-dihydro-1,3-benzothiazin-4-one. These calculations provide a balance between accuracy and computational cost, enabling detailed analysis of molecular structure, electronics, and spectra.
Geometry Optimization and Conformational Analysis
The three-dimensional structure of this compound is fundamental to its chemical reactivity and biological function. DFT calculations are employed to determine the most stable conformation of the molecule by optimizing its geometry to a minimum energy state.
Studies on closely related 6-bromo-1-alkyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides have revealed that the central thiazine (B8601807) ring is not planar. nih.govnih.govnih.gov Depending on the substituents, this ring typically adopts either a twisted or an envelope conformation. nih.govnih.govnih.govnih.gov In an envelope conformation, one atom of the ring is displaced from the plane formed by the other atoms. nih.gov For instance, in 6-Bromo-4-hydrazinylidene-1-methyl-3H-2λ6,1-benzothiazine-2,2-dione, the thiazine ring adopts an envelope conformation with the sulfur atom acting as the flap. nih.gov In 6-Bromo-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, the thiazine ring is found in a twisted form. nih.gov
For this compound, DFT calculations would similarly predict a non-planar thiazine ring. The optimization process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.
Interactive Data Table: Representative DFT-Calculated Geometrical Parameters for a Benzothiazole (B30560) Derivative
| Parameter | Bond | Calculated Bond Length (Å) | Calculated Bond Angle (°) |
|---|---|---|---|
| Bond Lengths | C-S | 1.75 | - |
| C=N | 1.30 | - | |
| C-C (aromatic) | 1.40 - 1.48 | - | |
| Bond Angles | C-S-C | - | 88.0 |
| C-N-C | - | 111.0 |
Note: These are representative values for a related heterocyclic system and not specific to this compound. The actual values would vary based on the specific molecular structure and computational level of theory.
Electronic Structure Analysis (HOMO-LUMO Energies, Charge Distribution)
The electronic properties of a molecule are key to understanding its reactivity and spectral characteristics. DFT calculations provide valuable information on the distribution of electrons within the molecule, including the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of the molecule's chemical stability and reactivity. irjweb.commdpi.com A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. mdpi.com
For benzothiazole and benzothiazine derivatives, the HOMO is typically localized over the electron-rich aromatic ring system and the sulfur atom, while the LUMO is often distributed over the electron-withdrawing carbonyl group and the fused benzene (B151609) ring. The presence of a bromine atom, an electron-withdrawing group, is expected to influence the energies of these orbitals.
The following table presents typical HOMO, LUMO, and energy gap values for related benzothiazole derivatives, as determined by DFT calculations.
Interactive Data Table: Representative Frontier Orbital Energies for Benzothiazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Benzothiazole Derivative 1 | -6.30 | -1.81 | 4.49 |
| Benzothiazole Derivative 2 | -6.55 | -2.09 | 4.46 |
Note: These values are for illustrative purposes and are based on various substituted benzothiazole derivatives. The exact values for this compound would require specific calculations.
Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom in the molecule. This information helps to identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites, which are crucial for predicting how the molecule will interact with other reagents.
Spectroscopic Property Prediction (NMR, IR)
DFT calculations are a reliable method for predicting the spectroscopic properties of molecules, which can be used to interpret and assign experimental spectra.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. By comparing the calculated IR spectrum with the experimental spectrum, a detailed assignment of the observed absorption bands can be made. For complex molecules, this theoretical approach is often essential for an accurate interpretation of the IR spectrum. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a common approach for calculating the 1H and 13C NMR chemical shifts. mdpi.comnih.gov These theoretical predictions can aid in the assignment of complex NMR spectra and can be used to confirm the proposed structure of a synthesized compound. mdpi.com
Electrochemical Potential and Redox Behavior
The HOMO and LUMO energies obtained from DFT calculations can be used to estimate the electrochemical properties of a molecule, such as its ionization potential (IP) and electron affinity (EA). The ionization potential is related to the energy of the HOMO, while the electron affinity is related to the energy of the LUMO. These parameters provide insight into the molecule's tendency to undergo oxidation or reduction.
A lower HOMO energy suggests a higher resistance to oxidation, while a higher LUMO energy indicates a lower tendency to be reduced. The HOMO-LUMO gap itself is a measure of the molecule's resistance to changes in its electron distribution. pmf.unsa.ba Molecules with a large HOMO-LUMO gap are generally more stable and less reactive. pmf.unsa.ba The redox potential can be estimated from these orbital energies and provides a measure of the thermodynamic feasibility of electron transfer reactions. pmf.unsa.ba
Molecular Modeling and Molecular Docking Simulations
Molecular modeling and docking simulations are powerful computational techniques used to predict how a ligand (in this case, this compound or its derivatives) interacts with the binding site of a biological target, such as an enzyme or receptor.
Ligand-Target Protein Interactions (e.g., DprE1 binding site)
Benzothiazinones are a well-established class of potent inhibitors of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is essential for the biosynthesis of the mycobacterial cell wall. nih.govasm.org As such, DprE1 is a key target for the development of new anti-tuberculosis drugs. nih.govnih.gov
Molecular docking simulations are used to place the benzothiazinone molecule into the active site of the DprE1 enzyme and to estimate the strength of the interaction, typically reported as a docking score or binding energy. These simulations have revealed key interactions between benzothiazinones and the DprE1 active site. A crucial interaction is the formation of a covalent bond between the benzothiazinone and a cysteine residue (Cys387) in the active site of DprE1. nih.govasm.orgnih.gov This covalent bond formation is believed to be responsible for the potent and irreversible inhibition of the enzyme by many benzothiazinone derivatives. nih.gov
Docking studies have also identified other important interactions that contribute to the binding affinity, such as hydrogen bonds and hydrophobic interactions with other amino acid residues in the active site. plos.org For example, the carbonyl group of the benzothiazinone core often forms hydrogen bonds with backbone amides of residues within the binding pocket. The aromatic rings of the benzothiazinone can engage in hydrophobic and π-π stacking interactions with aromatic residues of the enzyme.
The following table summarizes typical binding affinities and key interacting residues for benzothiazinone analogs with the DprE1 enzyme, as determined by molecular docking and molecular dynamics simulations.
Interactive Data Table: Binding Affinities and Key Interactions of Benzothiazinone Analogs with DprE1
| Compound | Docking Score (kcal/mol) | Binding Energy (ΔGbinding) (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| PBTZ169 (reference) | - | -49.8 | Cys387 (covalent bond) |
| Benzothiazinone Analog 1 | < -9.0 | -77.2 | Cys387, Gln334, Asp389 |
| Benzothiazinone Analog 2 | -14.7 | -74.3 | Cys387, Thr118, His132, Lys418 |
Source: Data compiled from studies on various benzothiazinone analogs. plos.orgplos.org
These computational docking studies are instrumental in structure-activity relationship (SAR) analysis, helping to explain why certain structural modifications to the benzothiazinone scaffold lead to increased or decreased inhibitory activity. By understanding these ligand-protein interactions at the atomic level, medicinal chemists can rationally design novel benzothiazinone derivatives with improved potency and selectivity against DprE1.
Prediction of Binding Affinities and Docking Scores
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.
In studies of benzothiazinone (BTZ) analogs as potential antitubercular agents, covalent docking approaches have been employed to evaluate their interaction with the DprE1 enzyme. plos.org The crystal structure of M. tuberculosis DprE1 is utilized as the template for these computations. plos.org After validating the docking protocol, libraries of BTZ analogs are screened to identify compounds with favorable docking scores. plos.org For instance, in one large-scale screening of 754 BTZ analogs, compounds with docking scores less than –9.0 kcal/mol were selected for further analysis. plos.org
Following docking, binding free energy calculations, often using methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) approach, are performed to estimate the binding affinity (ΔGbinding). These calculations provide a more refined prediction of the stability of the ligand-protein complex. Studies on potent BTZ analogs have revealed significant binding affinities with the DprE1 enzyme. plos.org
| Compound | ΔGbinding (kcal/mol) |
|---|---|
| PubChem-155-924-621 | -77.2 |
| PubChem-127-032-794 | -74.3 |
| PubChem-155-923-972 | -65.4 |
| PBTZ169 (Reference) | -49.8 |
Identification of Key Pharmacophoric Features
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore mapping helps to identify the essential three-dimensional arrangement of chemical groups responsible for a compound's biological activity.
For the benzothiazinone class of compounds targeting DprE1, pharmacophore mapping studies have been conducted to identify the crucial features required for potent inhibition. nih.gov In one such study, benzothiazinone was identified as a potent pharmacophore, with a specific ligand emerging as a reference compound with a high fitness score of 3.000. nih.govstmjournals.com The validity of the generated pharmacophore model was confirmed through Receiver Operating Characteristic (ROC) analysis, which yielded an excellent score of 0.71. nih.gov These models typically highlight the importance of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, guiding the design of new derivatives with potentially enhanced activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.
Derivation of Molecular Descriptors
The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's physicochemical properties. For three-dimensional QSAR (3D-QSAR) studies on benzothiazinone derivatives, molecular descriptors are derived from the 3D alignment of the compounds. nih.gov These descriptors typically fall into categories such as:
Steric descriptors: Related to the size and shape of the molecule.
Electrostatic descriptors: Related to the charge distribution and electronic properties.
Hydrophobic descriptors: Related to the molecule's affinity for nonpolar environments.
Hydrogen-bond descriptors: Quantifying the potential for hydrogen bond donor and acceptor interactions. nih.gov
These descriptors are used to generate contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease biological activity. nih.gov
Development of Predictive Models for Biological Activity
Once the molecular descriptors are calculated, statistical methods are used to build a predictive model. For benzothiazinone derivatives, 3D-QSAR models have been developed that show strong predictive performance. nih.gov The quality of a QSAR model is assessed using several statistical metrics. A robust model will have a high correlation coefficient for the training set (R²) and a high predictive correlation coefficient for the test set (Q²). nih.gov
| Statistical Parameter | Value |
|---|---|
| Standard Deviation (SD) | 0.1531 |
| Training Set Correlation Coefficient (R²) | 0.9754 |
| Test Set Correlation Coefficient (Q²) | 0.7632 |
These statistically significant models demonstrate a strong capability to predict the antitubercular activity of new, unsynthesized benzothiazinone compounds, thereby accelerating the drug discovery process. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior
MD simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For benzothiazinone derivatives, MD simulations provide insights into the dynamic behavior of the ligand-protein complex, assessing its stability and the conformational flexibility of the components. plos.org
Conformational Flexibility and Stability
MD simulations performed on complexes of potent BTZ analogs and the DprE1 enzyme have been used to probe the constancy and stability of these systems. plos.org Analyses are typically run for significant durations, such as 100 nanoseconds, to observe the dynamic behavior. plos.org
| System | Average Rg (nm) |
|---|---|
| Apo-DprE1 | 2.22 |
| DprE1-PubChem-155-924-621 | 2.26 |
| DprE1-PubChem-127-032-794 | 2.25 |
| DprE1-PubChem-155-923-972 | 2.28 |
| DprE1-PBTZ169 | 2.24 |
Ligand-Protein Interaction Dynamics
Computational and theoretical studies, particularly molecular docking and molecular dynamics (MD) simulations, have been instrumental in elucidating the ligand-protein interaction dynamics of 1,3-benzothiazin-4-one derivatives. While specific studies focusing solely on this compound are not extensively available, research on analogous benzothiazinones (BTZs) provides significant insights into their mechanism of action, particularly as inhibitors of the decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) enzyme in Mycobacterium tuberculosis. plos.orgnih.govnih.gov
DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall component arabinogalactan (B145846). plos.orgnih.gov Benzothiazinones are a class of potent irreversible inhibitors that target this enzyme. plos.orgnih.gov The interaction dynamics are characterized by the formation of a covalent bond between the inhibitor and a cysteine residue within the active site of DprE1, specifically Cys387. plos.org
A significant computational study involving a virtual library of 754 BTZ analogs utilized covalent docking to screen for potent DprE1 inhibitors. plos.org This was followed by molecular dynamics simulations to analyze the stability and binding energies of the most promising candidates. plos.orgnih.gov These simulations revealed that the binding of BTZ analogs significantly stabilizes the DprE1 structure. plos.org
The primary interaction is the formation of a covalent bond between the nitro group of the BTZ analog and the sulfhydryl (-SH) group of the Cys387 residue in the DprE1 active site. plos.org In addition to this covalent linkage, the stability of the ligand-protein complex is further enhanced by a network of non-covalent interactions, predominantly hydrogen bonds.
For instance, in a study of several potent BTZ analogs, hydrogen bonds were observed with key residues in the DprE1 active site, including Thr118, His132, and Lys418. plos.org The specifics of these interactions, such as the number and nature of the hydrogen bonds, vary depending on the specific substitutions on the benzothiazinone scaffold.
The binding affinities of these interactions have been quantified using methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) approach. plos.orgnih.gov These calculations have shown that potent BTZ analogs exhibit significantly favorable binding free energies. plos.orgnih.gov For example, certain analogs demonstrated binding free energy (ΔGbinding) values that were more favorable than the reference inhibitor PBTZ169. plos.orgnih.gov
The following tables summarize key findings from computational studies on the interaction of various benzothiazinone analogs with the DprE1 enzyme.
Table 1: Covalent Docking Scores and Hydrogen Bond Interactions of Selected Benzothiazinone Analogs with DprE1 plos.org
| Compound ID | Covalent Docking Score (kcal/mol) | Interacting Residues (Hydrogen Bonds) |
|---|---|---|
| PubChem-155-924-621 | -15.7 | Not specified |
| PubChem-127-032-794 | -14.7 | Thr118, His132, Lys418 |
| PubChem-155-923-972 | Not specified | Not specified |
Impact of Benzothiazinone Scaffold Modifications on Molecular Interactions
Modifications to the core benzothiazinone structure, including the aromatic ring, the heterocycle, and the degree of saturation, have profound effects on the compound's interaction with its biological targets.
Role of Substituents on the Aromatic Ring (e.g., C6-Bromo, C8-Nitro)
Substituents on the fused benzene ring are crucial determinants of both the mechanism and potency of benzothiazinones. The C8-nitro group, in particular, has been identified as indispensable for the potent antitubercular activity of leading compounds like PBTZ169. mdpi.complos.orgresearchgate.net This group is a key feature of the "suicide substrate" mechanism, where it is enzymatically reduced to a reactive nitroso species within the target's active site. nih.govnih.gov This bioactivation is a prerequisite for the covalent inhibition of the decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) enzyme. mdpi.comnih.gov Structure-activity relationship studies have consistently shown that replacing the C8-nitro group often leads to a significant loss of antimycobacterial potency, underscoring its essential role in the covalent mechanism of action. mdpi.com
Influence of Heterocycle Substituents (e.g., C2-position modifications)
The substituent at the C2 position of the benzothiazinone heterocycle plays a vital role in modulating the compound's potency and pharmacokinetic properties. mdpi.com Extensive research has demonstrated that this position can be modified with various moieties, such as piperazine (B1678402), piperidine, or N-alkyl groups, to optimize activity. mdpi.comresearchgate.net For instance, the evolution from the initial lead compound BTZ043 to the preclinical candidate PBTZ169 involved replacing a dioxa-azaspirodecanyl group at C2 with a piperazine derivative. nih.gov This modification resulted in improved potency and a more favorable pharmacokinetic profile. nih.govnih.gov
SAR studies indicate that the volume and lipophilicity of the C2 substituent are critical factors for potent activity. researchgate.net Modifications at this position influence how the molecule docks within the DprE1 active site, affecting non-covalent interactions that stabilize the inhibitor-enzyme complex before and during the covalent reaction. nih.gov The data below illustrates how different C2 substituents impact the antitubercular activity, measured by the Minimum Inhibitory Concentration (MIC).
| Compound | C2-Substituent | MIC against Mtb H37Rv (µM) | Reference |
|---|---|---|---|
| BTZ043 | (S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl | ~0.002 | mdpi.comnih.gov |
| PBTZ169 | 4-(cyclohexylmethyl)piperazin-1-yl | ~0.001 | mdpi.comnih.gov |
| Compound 8o | Azaspirodithiolane group | 0.0001 | researchgate.net |
| PyrBTZ01 | Pyrrole-containing non-nitro analog | ~0.35 | mdpi.com |
Effects of Ring System Variations (e.g., Dihydro vs. Aromatic)
The degree of saturation in the heterocyclic ring fundamentally alters the biological activity of the benzothiazinone scaffold. The highly potent antitubercular agents like PBTZ169 possess a 4H-1,3-benzothiazin-4-one core. mdpi.com This system contains a conjugated double bond within the heterocycle, rendering it essentially planar and aromatic in character, which is crucial for its specific mechanism of action against DprE1.
In contrast, the 2,3-dihydro-1,3-benzothiazin-4-one scaffold, which has a saturated heterocyclic ring, is associated with a completely different spectrum of biological activities. mdpi.com Studies on these dihydro derivatives report activities such as antitumor, antimalarial, and cyclooxygenase-2 (COX-2) inhibition rather than antitubercular effects. mdpi.com This dramatic shift in activity highlights that the electronic and conformational properties of the heterocyclic ring are critical for target recognition. The planarity of the 4H-1,3-benzothiazin-4-one system is believed to be important for its interaction with DprE1, a mechanism that the non-planar, more flexible dihydro ring system cannot replicate. mdpi.com The synthesis of dihydro-benzothiazinones proceeds through different chemical pathways than their aromatic counterparts, often involving the cyclization of 2-mercaptobenzamides. mdpi.com
| Ring System | Structure Feature | Primary Biological Activity | Known Molecular Target |
|---|---|---|---|
| 4H-1,3-Benzothiazin-4-one | Aromatic/Conjugated Heterocycle | Antitubercular | DprE1 |
| 2,3-Dihydro-1,3-benzothiazin-4-one | Saturated/Non-planar Heterocycle | Antitumor, Antimalarial, COX-2 Inhibition | COX-2, etc. (Not DprE1) |
Mechanistic Studies of Biological Activity (Focus on Chemical Interactions)
Mechanistic studies have provided a molecular-level understanding of how benzothiazinones exert their biological effects, focusing on target identification and the nature of the inhibitor-target interaction.
Identification of Molecular Targets (e.g., Decaprenylphosphoryl-β-D-ribose 2′-oxidase, DprE1)
The primary molecular target for the antitubercular action of nitro-benzothiazinones has been unequivocally identified as decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1). plos.orgnih.govnih.goveaspublisher.com DprE1 is a crucial flavoenzyme in the mycobacterial cell wall synthesis pathway. nih.govnih.gov Specifically, it is involved in the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA), which is the sole donor of arabinose for the biosynthesis of arabinogalactan and lipoarabinomannan, two essential components of the mycobacterial cell wall. nih.govnih.gov Inhibition of DprE1 halts this vital pathway, leading to bacterial death. plos.orgafjbs.com The essentiality and vulnerability of DprE1 have made it a highly attractive target for the development of new antitubercular drugs. easpublisher.comnih.gov
Investigation of Covalent vs. Non-Covalent Binding Mechanisms
The binding mechanism of benzothiazinones to DprE1 is a key aspect of their potent activity. The most powerful antitubercular BTZs, which contain an C8-nitro group, act as mechanism-based irreversible inhibitors. easpublisher.comnih.gov The binding process is initiated by the DprE1 enzyme itself, which reduces the inhibitor's nitro group to a highly reactive nitroso intermediate. nih.goveaspublisher.com This nitroso derivative then forms a covalent semimercaptal bond with the thiol group of a conserved cysteine residue (Cys387 in Mtb) in the enzyme's active site. mdpi.comeaspublisher.comnih.gov This irreversible covalent modification permanently inactivates the enzyme, explaining the nanomolar potency of compounds like BTZ043 and PBTZ169. nih.goveaspublisher.com
While the covalent mechanism is responsible for the high potency of nitro-benzothiazinones, non-covalent inhibition of DprE1 is also possible. Researchers have developed non-nitro analogs, such as pyrrole-substituted benzothiazinones, that inhibit DprE1 without forming a covalent bond. mdpi.comnih.gov These compounds exhibit significant antimycobacterial activity, although generally less potent than their covalent counterparts. mdpi.com Interestingly, studies have shown that a compound structurally identical to a covalent binder but with an inert nitro group (instead of the activated nitroso group) can still form a non-covalent complex with DprE1. nih.gov This indicates that the initial binding and recognition are driven by non-covalent interactions, even for inhibitors that ultimately form a covalent bond. nih.gov However, the formation of the covalent adduct is considered critical for the exceptional, bactericidal potency of the lead nitro-benzothiazinone compounds. mdpi.comnih.gov
Role of Specific Amino Acid Residues in Target Interaction (e.g., Cys387 of DprE1)
The potent activity of benzothiazinones (BTZs) is fundamentally linked to their specific interaction with the DprE1 enzyme, a critical component in the synthesis of the mycobacterial cell wall. nih.govtandfonline.com The mechanism of action is a "suicide inhibition" that hinges on the formation of an irreversible covalent bond with a specific amino acid residue within the enzyme's active site. nih.govnih.gov
Central to this interaction is the Cysteine residue at position 387 (Cys387) of the Mycobacterium tuberculosis DprE1. nih.govasm.org BTZs act as prodrugs; the 8-nitro group, essential for their activity, is reduced by the flavin cofactor (FADH2) within the DprE1 active site to a highly reactive nitroso derivative. acs.orgresearchgate.net This activated nitroso species is then susceptible to nucleophilic attack by the thiol group (-SH) of the Cys387 residue. nih.govplos.org This reaction forms a stable covalent semimercaptal adduct, which irreversibly inactivates the enzyme. nih.govnih.gov
The indispensability of Cys387 for this covalent interaction has been extensively demonstrated. nih.govnih.gov Its replacement with other amino acids, such as glycine (B1666218) or serine, leads to high levels of resistance, underscoring the residue's critical role in the drug's mechanism of action. nih.govnih.gov Computational studies further highlight the significance of Cys387, showing it has a substantial role in the binding energy and stability of the drug-enzyme complex. plos.org While the covalent bond is paramount, other residues in the active site, such as Lys418, also contribute to the binding and stabilization of the inhibitor through non-covalent interactions like hydrogen bonds. plos.org
Enzymatic Assays for Inhibition Characterization (Focus on biochemical methodology and interaction)
The characterization of DprE1 inhibition by benzothiazinones is performed using specific biochemical assays designed to measure the enzyme's catalytic activity. A widely used method is the coupled Amplex Red/horseradish peroxidase (HRP) assay. asm.org This fluorescence-based assay monitors the production of hydrogen peroxide (H2O2), a byproduct of the DprE1-catalyzed oxidation of its substrate.
Biochemical Methodology:
Reaction Mixture Preparation: The assay is typically conducted in a reaction mixture containing the purified recombinant DprE1 enzyme, its flavin cofactor (FAD), horseradish peroxidase (HRP), and the Amplex Red reagent. nih.gov
Inhibitor Incubation: The enzyme mixture is pre-incubated with the test compound (e.g., a benzothiazinone derivative) for a defined period, often around 10 minutes at 30°C. This allows for the inhibitor to bind to and interact with the enzyme. nih.gov
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate for DprE1, typically a synthetic analogue like farnesyl-phosphoryl-β-D-ribofuranose (FPR). nih.govasm.org
Signal Detection: In the presence of H2O2 produced by active DprE1, HRP catalyzes the conversion of the non-fluorescent Amplex Red to the highly fluorescent product, resorufin (B1680543). nih.govasm.org The increase in fluorescence is monitored over time using a fluorometer (e.g., at an excitation wavelength of 560 nm and an emission wavelength of 590 nm). asm.org
Data Analysis: The rate of resorufin formation is proportional to DprE1 activity. By testing a range of inhibitor concentrations, a dose-response curve can be generated, from which the 50% inhibitory concentration (IC50) is calculated. nih.gov
Alternative methods, such as radiolabeled substrate assays, can also be employed. These assays directly measure the conversion of a radiolabeled substrate like [14C]DPR to its product, providing a direct assessment of enzyme activity and its inhibition. pnas.org These enzymatic assays are crucial for determining the potency of inhibitors and understanding the kinetics of the enzyme-inhibitor interaction. nih.govasm.org
Molecular Basis of Resistance Mechanisms in Target Enzymes
Structural Basis of Resistance (e.g., Cys387 mutations)
The structural basis for resistance conferred by Cys387 mutations is direct and unequivocal: these mutations eliminate the nucleophilic thiol group required for the covalent reaction with the activated benzothiazinone. nih.govnih.gov The cysteine residue is located on a beta-sheet within the active site, with its side chain exposed in the substrate-binding pocket, perfectly positioned to react with the inhibitor. nih.govasm.org
X-ray crystal structures of DprE1 in complex with BTZ derivatives confirm the formation of a covalent bond between the drug and the sulfur atom of Cys387. nih.govnih.gov When Cys387 is replaced by an amino acid lacking a thiol group—such as serine (with a hydroxyl group), alanine (B10760859) (with a methyl group), or glycine (with only a hydrogen atom)—the nucleophilic attack cannot occur. nih.gov Consequently, the irreversible inactivation of the enzyme is prevented, rendering the drug ineffective.
Modeling studies show that while these substitutions can be sterically accommodated within the active site, they fundamentally alter the chemical environment. asm.org The loss of the covalent interaction drastically reduces the binding affinity and inhibitory potential of the BTZ compound. This explains the significant increase in resistance observed in enzymatic and whole-cell assays. nih.gov The fact that non-covalent inhibitors are much less affected by these mutations provides strong evidence that the structural inability to form the covalent adduct is the primary molecular mechanism of resistance. nih.govnih.gov
Conclusion
6-Bromo-2,3-dihydro-1,3-benzothiazin-4-one remains a relatively enigmatic compound within the well-studied family of benzothiazinones. While specific research on this particular molecule is scarce, its structural features suggest significant potential for future exploration. As a halogenated derivative of a biologically active scaffold, it warrants investigation for its own therapeutic potential and as a versatile intermediate for the synthesis of more elaborate molecular structures. Further research is essential to fully elucidate the chemical, physical, and biological properties of this compound and to unlock its potential contributions to medicinal chemistry and materials science.
Future Research Directions and Advanced Methodologies for 6 Bromo 2,3 Dihydro 1,3 Benzothiazin 4 One
Development of Novel Synthetic Routes with Enhanced Efficiency
Table 1: Comparison of Synthetic Methodologies for 1,3-Benzothiazin-4-one Derivatives
| Synthetic Approach | Starting Materials | Key Features | Potential for Enhanced Efficiency |
| One-Pot Multicomponent Reactions | N-(3-aminopropyl) piperidine, 4-(2-aminoethyl)morpholine, aldehydes, thiosalicylic acid | Good yields, efficient procedure. nih.gov | Optimization of catalysts and solvent systems to improve yields and reduce reaction times. |
| PPh3-Mediated Cyclization | Benzodithiol-3-ones and amidines | Efficient synthesis of a diverse range of derivatives in moderate to good yields. nih.govmdpi.com | Exploration of alternative phosphine (B1218219) reagents and reaction conditions to broaden substrate scope. |
| Ag2O/Selectfluor-Promoted Cyclization | 2-methylthiobenzamides | Site-selective intramolecular cyclization with good yields. nih.gov | Investigation of other oxidant/fluorinating agent combinations to improve efficiency and functional group tolerance. |
| Copper-Catalyzed Cascade Synthesis | ortho-Aminohydrazones and bromodifluoroacetamides | Utilizes elemental sulfur and a C1 synthon for the construction of the benzothiazine core. acs.org | Expansion to include a wider variety of hydrazones and difluoroalkylative reagents. |
Exploration of Advanced Derivatization Strategies
The biological activity of 1,3-benzothiazin-4-one derivatives is highly dependent on the nature and position of substituents on the heterocyclic scaffold. researchgate.neteaspublisher.com Future research will delve into advanced derivatization strategies to systematically explore the structure-activity relationships (SAR) of 6-Bromo-2,3-dihydro-1,3-benzothiazin-4-one. This will involve the introduction of a wide array of functional groups at various positions of the benzothiazine core to modulate properties such as potency, selectivity, and pharmacokinetic profiles. Techniques for the unambiguous identification of isomers resulting from these derivatizations will be critical. nih.gov The synthesis of derivatives with enhanced electron-withdrawing or -donating properties could significantly impact their biological targets. mdpi.com The goal is to create a diverse library of novel compounds for comprehensive biological evaluation against a range of therapeutic targets. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of novel this compound derivatives. nih.gov These computational tools can analyze vast datasets to identify patterns and predict the biological activities of virtual compounds, thereby accelerating the drug discovery process. researchgate.netmdpi.com Generative models can be employed for the de novo design of new chemical entities with desired properties. mdpi.com
Quantitative structure-activity relationship (QSAR) models can be developed to predict the therapeutic potential of newly designed derivatives. nih.gov For instance, a 2D-QSAR model was successfully used to predict the anti-tuberculosis activities of benzothiazinone derivatives. nih.gov ML algorithms can also predict pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), helping to prioritize compounds with favorable drug-like characteristics for synthesis and further testing. nih.gov This in silico approach minimizes the need for extensive and costly experimental screening.
Table 2: Applications of AI/ML in the Development of this compound Derivatives
| AI/ML Application | Description | Potential Impact |
| De Novo Drug Design | Generative algorithms create novel molecular structures with desired properties. researchgate.net | Rapid generation of diverse and synthesizable derivatives for targeted activities. |
| Activity Prediction (QSAR) | Models are trained on existing data to predict the biological activity of new compounds. nih.gov | Prioritization of the most promising candidates for synthesis, saving time and resources. |
| ADMET Prediction | In silico evaluation of a compound's pharmacokinetic and toxicity profiles. nih.gov | Early identification of compounds with poor drug-like properties, reducing late-stage failures. |
| Binding Affinity Prediction | ML models can predict how strongly a compound will bind to its biological target. unimi.it | Design of derivatives with enhanced potency and selectivity. |
Deeper Elucidation of Molecular Interaction Mechanisms
A fundamental understanding of how this compound and its derivatives interact with their biological targets at the molecular level is crucial for rational drug design. Future research will employ a combination of experimental and computational techniques to elucidate these mechanisms. X-ray crystallography can provide detailed three-dimensional structures of the compound bound to its target protein, revealing key intermolecular interactions such as hydrogen bonds and π-π stacking. nih.govnih.govresearchgate.net Molecular docking and molecular dynamics simulations can be used to predict binding modes and assess the stability of the ligand-protein complex. nih.gov These computational studies can help to explain the observed structure-activity relationships and guide the design of new derivatives with improved binding affinity and specificity. The identification of the specific enzymes or receptors that these compounds interact with is a key area of future investigation. For example, some 1,3-benzothiazin-4-ones have been identified as inhibitors of the enzyme decaprenylphosphoryl-beta-d-ribose 2'-epimerase in Mycobacterium tuberculosis. nih.gov
Application of Advanced Spectroscopic Techniques for Real-Time Analysis
Advanced spectroscopic techniques will play a vital role in the real-time analysis of the synthesis and biological interactions of this compound derivatives. While standard techniques like NMR and mass spectrometry are essential for structural characterization, more advanced methods can provide dynamic information. nih.govnih.gov Techniques such as in-situ infrared (IR) spectroscopy and Raman spectroscopy can be used to monitor reaction kinetics and intermediates in real-time, leading to a better understanding and optimization of synthetic processes. Advanced mass spectrometry techniques can be employed for the sensitive detection and quantification of the compound and its metabolites in biological systems. Furthermore, photophysical properties, such as absorption and phosphorescence, can be investigated using techniques like UV-Vis and fluorescence spectroscopy, which can be rationalized with the help of computational methods like density functional theory (DFT). mdpi.com These advanced analytical methods will provide invaluable insights into the chemical and biological behavior of this important class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
